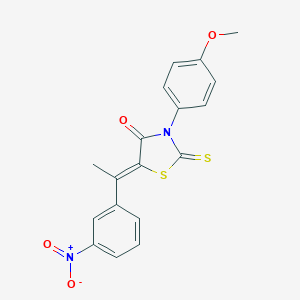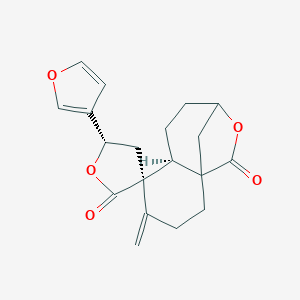![molecular formula C11H9N5O5S B241537 5-[(2-methoxy-5-nitrophenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B241537.png)
5-[(2-methoxy-5-nitrophenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-methoxy-5-nitrophenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MNPD and is a yellow crystalline powder.
作用機序
The mechanism of action of MNPD is not fully understood. However, it is believed to exert its biological activity by interfering with various cellular processes such as DNA synthesis, protein synthesis, and cell signaling pathways. MNPD has been found to inhibit the activity of various enzymes such as DNA topoisomerase, which is involved in DNA replication, and cyclooxygenase, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects
MNPD has been found to exhibit various biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. MNPD has also been found to inhibit the growth of biofilms, which are responsible for various bacterial infections. Additionally, MNPD has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
実験室実験の利点と制限
MNPD has several advantages as a potential drug candidate. It exhibits a broad spectrum of biological activity, making it a potential candidate for the treatment of various diseases. Additionally, MNPD has been found to be relatively non-toxic, making it a safer alternative to other drugs. However, MNPD has several limitations for lab experiments. It has poor solubility in water, making it difficult to administer in vivo. Additionally, MNPD has poor stability in acidic and basic conditions, making it difficult to store.
将来の方向性
MNPD has several potential future directions. One possible direction is to investigate its potential as a drug candidate for the treatment of various diseases such as cancer, bacterial infections, and inflammatory diseases. Additionally, future studies could investigate the mechanism of action of MNPD to better understand its biological activity. Another potential future direction is to develop more stable and soluble derivatives of MNPD to improve its efficacy as a drug candidate.
Conclusion
In conclusion, MNPD is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It exhibits various biological activities such as antimicrobial, antitumor, and anti-inflammatory properties. MNPD has several advantages as a potential drug candidate, but it also has limitations for lab experiments. Future studies could investigate its potential as a drug candidate and develop more stable and soluble derivatives of MNPD to improve its efficacy.
合成法
The synthesis of MNPD involves the reaction of 2-methoxy-5-nitrobenzohydrazide with thiosemicarbazide in the presence of a catalytic amount of acetic acid. The reaction mixture is then refluxed in ethanol to produce MNPD. The purity of the product is confirmed using various analytical techniques such as thin-layer chromatography, melting point determination, and nuclear magnetic resonance spectroscopy.
科学的研究の応用
MNPD has been found to exhibit various biological activities such as antimicrobial, antitumor, and anti-inflammatory properties. These properties make it a potential candidate for drug development. MNPD has been extensively studied for its antimicrobial activity against various bacterial and fungal strains. It has been found to be effective against both gram-positive and gram-negative bacteria. MNPD has also been investigated for its antitumor activity against various cancer cell lines. It has been found to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, MNPD has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
特性
製品名 |
5-[(2-methoxy-5-nitrophenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
|---|---|
分子式 |
C11H9N5O5S |
分子量 |
323.29 g/mol |
IUPAC名 |
5-[(2-methoxy-5-nitrophenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C11H9N5O5S/c1-21-7-3-2-5(16(19)20)4-6(7)14-15-8-9(17)12-11(22)13-10(8)18/h2-4,14H,1H3,(H2,12,13,17,18,22) |
InChIキー |
DWFJBVGHORAEOQ-UHFFFAOYSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NN=C2C(=O)NC(=S)NC2=O |
SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NN=C2C(=O)NC(=S)NC2=O |
正規SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NN=C2C(=O)NC(=S)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241454.png)


![8,8-dimethyl-2-methylsulfanyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241459.png)



![[2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile](/img/structure/B241480.png)
![Benzyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate](/img/structure/B241482.png)
![Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate](/img/structure/B241483.png)

![1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine](/img/structure/B241489.png)
![2-(4-ethyl-1-piperazinyl)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241491.png)
